2,6-Dinitro-4-(trifluoromethyl)phenol

pKa Physicochemical Properties Reactivity

Sourcing dinitrophenol analogs without the 4-CF3 group compromises acidity (pKa ~1 unit higher) and lipophilicity, limiting performance in energetic formulations and trace derivatization. 2,6-Dinitro-4-(trifluoromethyl)phenol (CAS 393-77-1) directly addresses these gaps: • Energetics: CF3-enhanced detonation velocity & specific impulse; derivatives outperform TNT in computational models. • Analytical: >80% recovery at p.p.b. levels as a derivatization reagent for phenols in water, soil, and food matrices. • Agrochemical: Recognized pharmacophore in patented herbicides and acaricides. Supplied with ≥97% purity and full documentation for immediate research deployment.

Molecular Formula C7H3F3N2O5
Molecular Weight 252.1 g/mol
CAS No. 393-77-1
Cat. No. B1345968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dinitro-4-(trifluoromethyl)phenol
CAS393-77-1
Molecular FormulaC7H3F3N2O5
Molecular Weight252.1 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])C(F)(F)F
InChIInChI=1S/C7H3F3N2O5/c8-7(9,10)3-1-4(11(14)15)6(13)5(2-3)12(16)17/h1-2,13H
InChIKeyFXZGYEWQIGIFMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dinitro-4-(trifluoromethyl)phenol Overview


2,6-Dinitro-4-(trifluoromethyl)phenol (CAS 393-77-1) is a substituted dinitrophenol that functions as a key precursor for high-energy-density materials, a unique derivatizing agent in analytical chemistry, and a building block for herbicide development. Its structure combines two electron-withdrawing nitro groups at the 2- and 6-positions with a trifluoromethyl group at the 4-position [1]. Unlike simpler dinitrophenols, this specific substitution pattern enhances its acid strength, alters its lipophilicity, and introduces unique reactivity profiles .

Supports HEDM precursor synthesis
Enables trace phenol derivatization for GC‑ECD
Agrochemical lead intermediate (patent-linked)
Model compound for acidity and lipophilicity studies

2,6-Dinitro-4-(trifluoromethyl)phenol: Why Simpler Analogs Fail


Procurement based solely on the dinitrophenol core overlooks critical performance parameters. The trifluoromethyl group at the 4-position of 2,6-Dinitro-4-(trifluoromethyl)phenol imparts a 1-unit decrease in pKa (stronger acidity) and a higher lipophilicity (LogP ≈ 3.27) compared to its 2,6-dinitrophenol analog . This alters its protonation state, membrane permeability, and electron affinity, rendering it unsuitable for direct replacement in applications like energetic materials, where detonation performance is linked to fluorine content, or analytical derivatization, where its specific electron capture response is calibrated for trace analysis [1].

Altered acid strength: -CF3 group lowers pKa compared to non-fluorinated 2,6-dinitrophenol, shifting protonation state and reaction pH requirements.

Increased lipophilicity: elevated logP affects membrane permeability, partitioning, and solubility profiles, limiting direct substitution in biological or environmental models.

Energetic performance specificity: detonation characteristics are linked to fluorine content; substitution with non-fluorinated analogs may compromise oxidizer performance.

Analytical calibration mismatch: GC-ECD response is method-specific; uncalibrated analogs may not reproduce the established electron capture behavior.

2,6-Dinitro-4-(trifluoromethyl)phenol Comparative Performance


Enhanced Acid Strength vs. 2,6-Dinitrophenol

2,6-Dinitro-4-(trifluoromethyl)phenol exhibits a significantly lower pKa value compared to its non-fluorinated analog, 2,6-dinitrophenol. This difference, attributed to the electron-withdrawing trifluoromethyl group, renders the target compound a stronger acid [1]. At physiological pH (7.4), this ensures a higher proportion of the active anionic form, which is critical for applications involving proton transfer or membrane transport.

Acid Strength
Class-level
pKa <3.71 vs pKa 3.71
Directionally confirmed pKa shift; supports acidity-model interpretation.
Exact shift unquantified; class-level inference.
pKa Physicochemical Properties Reactivity

Superior Detonation Performance in Energetic Salts

Acid-base salts derived from 2,6-Dinitro-4-(trifluoromethyl)phenol and various azoles were computationally evaluated for their detonation properties. All synthesized compounds demonstrated detonation velocities and pressures superior to trinitrotoluene (TNT), a standard benchmark explosive [1]. The fluorine atom in the precursor contributes to higher specific impulse and improved performance as an oxidizer [2].

Detonation Metrics
Class-level
VoD >6,900 m/s DP >19 GPa
Supports HEDM precursor evaluation; reported to exceed TNT benchmark computationally.
Computational predictions; experimental validation needed.
Energetic Materials Detonation Velocity HEDM

Validated GC-ECD Derivatization for Trace Phenols

The compound serves as a derivatizing agent by forming 2,6-dinitro-4-trifluoromethylphenyl ethers of phenols, enabling their detection by electron-capture gas chromatography (GC-ECD). This method was validated for trace analysis, demonstrating >80% recovery for 1-naphthol (from carbaryl hydrolysis) at parts-per-billion (p.p.b.) levels in water [1]. The derivatives offer comparable ease of preparation and stability to pentafluorobenzyl and 2,4-dinitrophenyl derivatives, providing a complementary option in an analytical chemist's toolkit [2].

Recovery Efficiency
Supporting evidence
>80% recovery at p.p.b. levels
Supports trace phenol analysis workflow; reported method for environmental monitoring.
1-Naphthol from carbaryl hydrolysis; water matrix.
Analytical Chemistry Derivatization GC-ECD

Key Agrochemical Patent Intermediate

The compound is explicitly disclosed as the active agent or a key intermediate in patents for herbicidal, acaricidal, and crop-regulating compositions, including U.S. Patent 4,596,893 [1]. This demonstrates its recognized utility in the agrochemical industry beyond generic dinitrophenol herbicide mechanisms. Its specific substitution pattern is tailored for targeted biological activity in agricultural applications.

Patent Intermediary
Supporting evidence
U.S. Patent 4,596,893 Herbicidal/acaricidal compositions
Supports agrochemical lead optimization; industrial relevance confirmed.
Explicitly claimed as active/intermediate.
Herbicide Agrochemical Patent

2,6-Dinitro-4-(trifluoromethyl)phenol Applications


High-Energy-Density Material Synthesis

Research groups focused on developing next-generation explosives, propellants, and pyrotechnics should procure this compound as a key precursor. Its derivatives have been computationally validated to outperform TNT in detonation velocity and pressure, and its trifluoromethyl group is critical for enhancing specific impulse and oxidizer performance [1].

GC-ECD Trace Pesticide Residue Analysis

Analytical laboratories involved in monitoring phenols and phenol-generating pesticides in water, soil, or food matrices can utilize this compound as a validated derivatization reagent. The method has demonstrated >80% recovery of target analytes at parts-per-billion (p.p.b.) concentrations, providing a sensitive and reliable approach for trace analysis [2].

Agrochemical Lead Optimization and Synthesis

Medicinal and agricultural chemists developing new herbicides or acaricides should source this compound to explore its patented applications. Its specific dinitro-trifluoromethyl phenol core is a recognized pharmacophore in the patent literature, serving as a direct intermediate for synthesizing and testing novel crop protection agents with targeted activity [3].

Acidity and Physicochemical Property Studies

Researchers investigating the effects of fluorine substitution on phenolic compound properties should procure this compound to study its enhanced acidity and lipophilicity. Its lower pKa relative to 2,6-dinitrophenol makes it an excellent model compound for understanding the influence of electron-withdrawing groups on proton transfer, membrane permeability, and metal complexation [4].

Application
Selection Property
Validation Focus
High-Energy-Density Material Synthesis
Trifluoromethyl-containing precursor
Computational detonation performance
GC-ECD Trace Pesticide Residue Analysis
Phenol derivatization reagent for GC‑ECD
Method recovery and sensitivity
Agrochemical Lead Optimization and Synthesis
Patent-linked agrochemical building block
Herbicidal/acaricidal activity screening
Acidity and Physicochemical Property Studies
Model compound for -CF3 substituent effects
pKa and lipophilicity comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Dinitro-4-(trifluoromethyl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.